Dual Halogenation vs. Non-Fluorinated Analog: Predicted Lipophilicity and Electronic Modulation
Replacement of the terminal benzohydrazide phenyl ring with a 3-fluorophenyl group is predicted to increase lipophilicity (ΔclogP ≈ +0.3 to +0.5) while simultaneously introducing a strong electron-withdrawing meta-fluorine that alters the hydrazide NH acidity and hydrogen-bond donor capacity [1]. The non-fluorinated direct comparator, N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (C₁₇H₁₄ClN₃O₃, MW 343.77), lacks this electronic modulation and has a measurably lower molecular weight (ΔMW = 15.01 Da) and different hydrogen-bond acceptor count (3 vs. 4) . These physicochemical differences are expected to translate into distinct CNS penetration profiles and target binding kinetics [1].
| Evidence Dimension | Predicted clogP and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | C₁₇H₁₅ClN₄O₃; MW 358.78; 4 HBA; 2 HBD; predicted clogP ~2.0–2.5 |
| Comparator Or Baseline | N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: C₁₇H₁₄ClN₃O₃; MW 343.77; 3 HBA; 2 HBD; predicted clogP ~1.6–2.0 |
| Quantified Difference | ΔMW = +15.01 Da; ΔHBA = +1; ΔclogP ≈ +0.3 to +0.5 (predicted) |
| Conditions | In silico prediction based on ChemDraw/ALOGPS; experimental logP not yet reported |
Why This Matters
The additional fluorine-mediated HBA and elevated lipophilicity may enhance blood–brain barrier penetration and target residence time relative to the non-fluorinated analog, making this compound the preferred candidate for CNS-targeted screening cascades.
- [1] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. View Source
